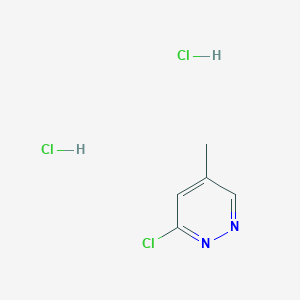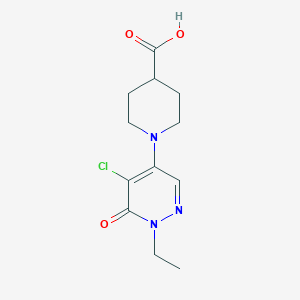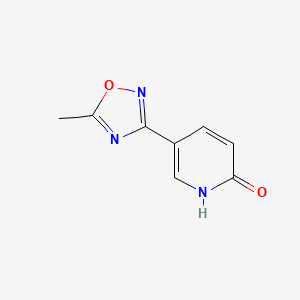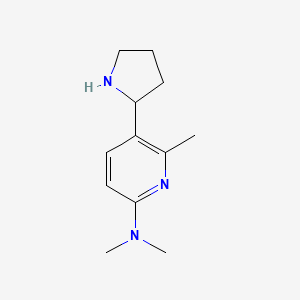
3-Chloro-5-methylpyridazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-methylpyridazine dihydrochloride is an organic compound with the molecular formula C5H7Cl3N2. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methylpyridazine dihydrochloride typically involves the following steps:
Condensation Reaction: 3-Chloropyridine is reacted with methyl ethyl ketone to form 3-Chloro-5-methylpyridine.
Oxidation Reaction: The 3-Chloro-5-methylpyridine is then oxidized using hydrogen peroxide to yield 3-Chloro-5-methylpyridazine.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures while ensuring the reaction conditions are optimized for higher yields and purity.
化学反応の分析
Types of Reactions: 3-Chloro-5-methylpyridazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield corresponding amines.
Substitution: Halogen substitution reactions can occur, leading to the formation of various substituted pyridazines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyridazines and their derivatives, which can be further utilized in different chemical processes .
科学的研究の応用
3-Chloro-5-methylpyridazine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 3-Chloro-5-methylpyridazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its interaction with nucleophilic sites on proteins and other biomolecules .
類似化合物との比較
3-Chloro-5-methylpyridazine: The parent compound without the dihydrochloride group.
3-Chloro-5-(trifluoromethyl)pyridazine: A similar compound with a trifluoromethyl group instead of a methyl group.
Uniqueness: Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain industrial and research applications .
特性
分子式 |
C5H7Cl3N2 |
|---|---|
分子量 |
201.48 g/mol |
IUPAC名 |
3-chloro-5-methylpyridazine;dihydrochloride |
InChI |
InChI=1S/C5H5ClN2.2ClH/c1-4-2-5(6)8-7-3-4;;/h2-3H,1H3;2*1H |
InChIキー |
LDKHJRCWLBEIPN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN=C1)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(tert-Butyl)-6-nitrobenzo[d]oxazole](/img/structure/B11813819.png)













